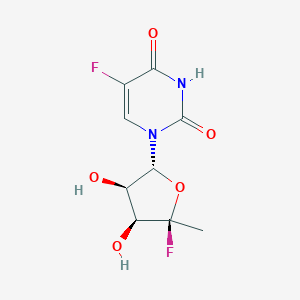

5'-Deoxy-4',5-difluorouridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113548-97-3 |

|---|---|

Molecular Formula |

C9H10F2N2O5 |

Molecular Weight |

264.18 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10F2N2O5/c1-9(11)5(15)4(14)7(18-9)13-2-3(10)6(16)12-8(13)17/h2,4-5,7,14-15H,1H3,(H,12,16,17)/t4-,5+,7-,9-/m1/s1 |

InChI Key |

ZCIKXSATRITCDY-BBERBSMNSA-N |

SMILES |

CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F |

Isomeric SMILES |

C[C@@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)F |

Canonical SMILES |

CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F |

Synonyms |

4'-F-5'-dFUrd 5'deoxy-4',5-difluorouridine |

Origin of Product |

United States |

Synthetic Methodologies and Analog Generation of 5 Deoxy 4 ,5 Difluorouridine

Stereoselective Chemical Synthesis of 5'-Deoxy-4',5-difluorouridine

The creation of this compound presents unique stereochemical challenges, primarily due to the need to control the configuration at the C4' position, which becomes a chiral center upon fluorination. The synthetic routes are multi-step processes that rely on the formation of key intermediates and the use of specialized fluorinating agents. A common and effective strategy involves the creation of a 4',5'-unsaturated (dehydro) nucleoside, which serves as a precursor for the simultaneous or sequential introduction of the two fluorine atoms.

The most prevalent method for synthesizing 4'-fluoro-nucleosides, which can be adapted for this compound, begins with a protected 4',5'-dehydro-uridine derivative. This approach allows for the addition of a fluorinating agent across the double bond to install the fluorine at the C4' position.

Protecting groups are essential in nucleoside synthesis to prevent unwanted side reactions at the hydroxyl groups of the sugar and the functional groups of the nucleobase. In the synthesis of this compound, a common strategy involves the protection of the 2'- and 3'-hydroxyl groups.

Benzylation : Benzyl (B1604629) (Bn) ethers are frequently used to protect the 2'- and 3'-OH groups due to their stability under a wide range of reaction conditions.

Trityl Protection and Deprotection : The 5'-hydroxyl group is often initially protected with a trityl (Trt) group. The trityl group is acid-labile and can be selectively removed using mild acidic conditions, such as 1% trifluoroacetic acid (TFA), without disturbing the benzyl ethers on the 2' and 3' positions sigmaaldrich.compeptide.com. This selective deprotection is a critical step that frees the 5'-OH group for subsequent chemical manipulation.

| Step | Protecting Group | Position | Purpose | Deprotection Condition |

| 1 | Trityl (Trt) | 5'-OH | Initial protection of the primary alcohol | Mild acid (e.g., 1% TFA) |

| 2 | Benzyl (Bn) | 2', 3'-OH | Stable protection of secondary alcohols | Hydrogenation (e.g., Pearlman's Catalyst) |

The formation of a 4',5'-double bond is a key strategic step. This is typically achieved through an elimination reaction starting from the selectively deprotected 5'-hydroxyl group.

Mesylation : After the removal of the 5'-trityl group, the exposed primary hydroxyl group is activated by converting it into a good leaving group. Mesylation, the reaction with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, is commonly employed to form a mesylate.

Olefin Formation : The resulting 5'-O-mesylate undergoes an E2 elimination reaction upon treatment with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction eliminates the mesylate group and a proton from the 4' position, generating the crucial 4',5'-dehydronucleoside intermediate.

With the 4',5'-unsaturated nucleoside in hand, the next step is the introduction of the fluorine atoms. Electrophilic hydrofluorination across the double bond is a common method.

Reagent : Pyridinium poly(hydrogen fluoride), often referred to as Olah's reagent, is a convenient and effective source of hydrogen fluoride (B91410) for these transformations nih.govorgsyn.orgacs.org. It is less hazardous than anhydrous HF and is highly effective for the hydrofluorination of alkenes nih.govorgsyn.org. Another common system for this transformation is the use of N-iodosuccinimide (NIS) and a fluoride source like triethylamine (B128534) trihydrofluoride mdpi.comnih.gov. This combination generates an iodine fluoride (in situ) equivalent.

Mechanism : The reaction proceeds via an electrophilic addition mechanism. The iodonium (B1229267) ion (I+) adds to the double bond, forming a cyclic intermediate. The fluoride ion then attacks, typically at the more sterically accessible 5'-position and the tertiary 4'-position. This reaction can yield a mixture of isomers, but it provides a direct route to installing the 4'-fluoro group, resulting in a key 4'-fluoro-5'-iodo intermediate nih.govrsc.org. Subsequent reaction steps can then be used to replace the iodine with a second fluorine atom.

| Reagent System | Description | Intermediate Product |

| Pyridinium poly(hydrogen fluoride) | A stable and manageable source of HF. | 4'-Fluoro-5'-hydro nucleoside |

| N-Iodosuccinimide (NIS) / Et3N·3HF | Generates an in situ iodine fluoride equivalent. | 4'-Fluoro-5'-iodo nucleoside |

The final step in the synthetic sequence is the removal of the protecting groups. Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is a highly effective catalyst for hydrogenation reactions, particularly for the cleavage of benzyl ethers (debenzylation) rsc.orgstfc.ac.ukacs.org.

Reaction : The fluorinated intermediate, still bearing the 2'- and 3'-O-benzyl groups, is subjected to catalytic hydrogenation. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol (B145695) or methanol (B129727) reddit.com.

Selectivity : Pearlman's catalyst is known for its efficiency in removing benzyl groups without affecting other sensitive functional groups, making it ideal for the final deprotection step in nucleoside synthesis stfc.ac.uknih.gov. This yields the final target compound, this compound.

The synthesis of 4'-fluoro-nucleoside analogues, including this compound, is a field of active research. The chemistry required to introduce a tertiary fluorine at the C4' position is particularly challenging, which may explain why 4'-fluorinated analogues have been explored less frequently than their 2'- and 3'-fluorinated counterparts rsc.org.

Two principal strategies are employed for the synthesis of fluorinated nucleosides in general:

Direct Fluorination : This "divergent" approach involves the fluorination of a pre-formed nucleoside. The synthesis of this compound described above is an example of this strategy, where a uridine (B1682114) derivative is modified to introduce the fluorine atoms mdpi.com.

Convergent Synthesis : This method involves condensing a pre-fluorinated sugar moiety with a nucleobase nih.govmdpi.comnih.gov. While this can provide a variety of fluoro-nucleosides, a major limitation is often the poor stereoselectivity during the glycosylation step, unless a participating group is present at the C2' position of the sugar nih.gov.

A unique and efficient method for introducing fluorine at the 4' position involves radical bromination followed by fluorination with silver fluoride (AgF), which avoids a multi-step synthesis process mdpi.com. The development of new fluorinating agents and synthetic strategies continues to expand the chemical space of accessible fluorinated nucleosides for biomedical research mdpi.comresearchgate.net.

Strategic Approaches to Introduce Fluorine Atoms at the 4'- and 5'-Positions

Synthesis of Related Difluorinated Nucleoside Analogs

The synthesis of nucleoside analogs bearing two fluorine atoms presents unique challenges and opportunities. The strong stereoelectronic effects of fluorine can significantly influence the conformation of the sugar moiety, a critical factor for biological activity. nih.gov Synthetic chemists have developed various approaches to introduce two fluorine atoms into the nucleoside structure, targeting different positions to modulate the compound's properties.

Approaches to 2',4'-Difluorinated Nucleosides

A notable example in the synthesis of difluorinated nucleosides is the preparation of 2'-deoxy-2',4'-difluorouridine (2',4'-diF-rU). nih.govrsc.org A common strategy involves a multi-step synthesis starting from a readily available uridine derivative. For instance, 2'-deoxy-2'-fluoro-uridine can be iodinated, followed by an elimination reaction and subsequent iodofluorination to introduce the second fluorine atom at the 4'-position. rsc.org

Nuclear magnetic resonance (NMR) analysis and quantum mechanical calculations have shown that the presence of two fluorine atoms at the 2' and 4' positions effectively "locks" the sugar conformation into a North configuration. nih.gov This conformational rigidity is a significant feature that can impact the interaction of these analogs with viral polymerases. For example, the 5'-triphosphate of 2',4'-diF-rU has been shown to be incorporated into a nascent RNA strand by the HCV NS5B RNA polymerase, demonstrating that these modified nucleosides can act as substrates for key viral enzymes. nih.gov

Table 1: Synthetic Approaches to 2',4'-Difluorinated Nucleosides

| Starting Material | Key Reactions | Final Product | Reference |

| 2'-Deoxy-2'-fluoro-uridine | Iodination, Elimination, Iodofluorination | 2'-Deoxy-2',4'-difluorouridine | rsc.org |

| N-benzoyl-2',3'-O-isopropylidene-adenosine | Mesylation, Elimination, Iodofluorination | 5'-deoxy-4'-fluoro-5'-iodonucleosides | rsc.org |

Generation of Other Fluorinated Nucleoside Derivatives with Relevant Structural Features

The quest for novel antiviral and anticancer agents has spurred the development of a wide range of fluorinated nucleoside derivatives. nih.govmdpi.com Synthetic strategies are broadly categorized into two main approaches: direct fluorination of a pre-formed nucleoside (divergent approach) and the condensation of a fluorinated sugar with a nucleobase (convergent approach). mdpi.com The convergent approach is often favored for its flexibility in modifying both the sugar and base moieties. mdpi.comnih.gov

Key structural modifications include the introduction of fluorine at the 2'-, 3'-, and 5'-positions of the sugar ring. nih.gov For instance, 2'-deoxy-2'-fluoro-arabino nucleosides (ara-F nucleosides) are a well-explored class of antiviral agents. nih.gov The synthesis of these compounds often involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST). nih.gov

Another important class includes 3',3'-difluoro nucleosides. Stereoselective methods have been developed using gem-difluorohomoallylic metallic reagents to construct the difluorinated sugar moiety before coupling with the nucleobase. nih.gov Furthermore, the synthesis of 5'-deoxy-5-fluoro and 5,5-difluoro derivatives has been achieved, often involving the treatment of a 5-oxo precursor with DAST. nih.gov

The development of electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI), has provided an alternative to traditional nucleophilic fluorination methods. acs.org This approach allows for the stereoselective fluorination of keto-nucleoside intermediates, offering a unified strategy for accessing various 3'-deoxy-3'-α-fluoro nucleosides. acs.org

Table 2: Examples of Fluorinated Nucleoside Derivatives and Synthetic Strategies

| Derivative Class | Key Synthetic Feature | Example Compound |

| 2'-Fluoro-arabino nucleosides | Use of DAST for fluorination | F-ara-ddI |

| 3',3'-Difluoro nucleosides | Stereoselective construction of difluorinated sugar | 3'-Deoxy-3',3'-difluororibonucleosides |

| 5'-Fluoro nucleosides | Treatment of 5-oxo derivatives with DAST | 5-Deoxy-5-fluoro-kanamycin B |

| 3'-Deoxy-3'-α-fluoro nucleosides | Electrophilic fluorination using NFSI | MK-1454 Intermediate |

Theoretical and Computational Chemistry in Synthesis Design

The design and synthesis of complex molecules like this compound and its analogs are increasingly guided by theoretical and computational chemistry. nih.gov These in silico methods provide valuable insights into reaction mechanisms, molecular stability, and potential biological activity, thereby streamlining the drug discovery and development process. nih.govnih.gov

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool in computational quantum chemistry for investigating the electronic structure and reactivity of molecules. wikipedia.orgnih.gov In the context of nucleoside synthesis, DFT calculations can be employed to analyze reaction pathways, predict the stability of intermediates, and understand the stereoselectivity of fluorination reactions. nih.gov

By modeling the transition states of key synthetic steps, researchers can gain a deeper understanding of the factors that govern the reaction outcome. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. DFT is particularly useful for studying systems where experimental investigation is challenging due to the transient nature of intermediates or hazardous reagents. wikipedia.org

Molecular Dynamics (MD) Simulations in Prodrug Design and Stability Prediction

Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. researchgate.netmdpi.com This capability is particularly valuable in the design of nucleoside prodrugs. nih.govnih.gov Prodrugs are inactive precursors that are converted to the active drug in the body. MD simulations can be used to model the interaction of a prodrug with the activating enzyme, providing insights into the binding affinity and the efficiency of the conversion process. nih.gov

Furthermore, MD simulations can predict the stability of nucleoside analogs and their prodrugs in different biological environments. researchgate.net By simulating the behavior of these molecules in aqueous solution or in the presence of lipid membranes, researchers can assess their pharmacokinetic properties and identify potential liabilities early in the development process. mdpi.com The combination of MD simulations with other computational methods, such as quantum mechanics (QM), can provide a comprehensive understanding of the factors governing prodrug activation and stability. nih.govnih.gov

Table 3: Applications of Computational Chemistry in Fluorinated Nucleoside Research

| Computational Method | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Stability of intermediates, transition state energies, stereoselectivity |

| Molecular Dynamics (MD) | Prodrug Design | Prodrug-enzyme interactions, binding affinity, conformational changes |

| Molecular Dynamics (MD) | Stability Prediction | Behavior in biological environments, pharmacokinetic properties |

Enzymatic Conversion Pathways to Active Metabolites

The activation of this compound into the active drug, 5-fluorouracil (B62378), is an enzymatic process. The key step involves the cleavage of the glycosidic bond, which links the fluorinated pyrimidine base to the deoxyribose sugar moiety. This conversion is primarily accomplished by phosphorylase enzymes, such as uridine phosphorylase and thymidine (B127349) phosphorylase.

Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway and is responsible for catalyzing the reversible phosphorolysis of uridine. nih.gov This enzyme plays a crucial role in the degradation of this compound, generating the active compound 5-fluorouracil (FUra) through the cleavage of its glycosidic linkage. nih.gov The introduction of a fluorine atom at the 4'-position of the sugar component is designed to make this linkage more susceptible to cleavage, potentially enhancing the compound's performance as a prodrug compared to its analogues. nih.gov

The efficiency of this compound as a substrate for uridine phosphorylase has been evaluated through kinetic analysis. In a comparative study, the Vmax for the hydrolysis of this compound to FUra was found to be approximately five-fold greater than that of its analogue, 5'-deoxy-5-fluorouridine. nih.gov Furthermore, the Km value, which reflects the enzyme's affinity for the substrate, was ten-fold lower for this compound. nih.gov This combination of a higher maximum reaction velocity (Vmax) and a stronger binding affinity (lower Km) results in a significantly more efficient enzymatic conversion. nih.gov

| Compound | Relative Vmax | Relative Km | Relative V/K Efficiency |

|---|---|---|---|

| This compound | ~5-fold higher | 10-fold lower | ~50-fold higher |

| 5'-deoxy-5-fluorouridine | Baseline | Baseline | Baseline |

Thymidine phosphorylase is another critical enzyme involved in the activation of fluoropyrimidine prodrugs. nih.govnih.gov It catalyzes the conversion of intermediate compounds like 5'-deoxy-5-fluorouridine into the active cytotoxic agent, 5-fluorouracil. nih.gov This enzyme is integral to the anabolic pathway, or activation route, for 5-FU and its prodrugs. researchgate.net

Thymidine phosphorylase is frequently upregulated in various types of tumors. nih.gov This overexpression in cancerous tissues compared to normal tissues provides a basis for selective activation of the prodrug at the tumor site. High levels of thymidine phosphorylase in tumors have been correlated with an enhanced response to 5-FU based therapies. nih.gov This differential expression allows for the localized conversion of the prodrug into its active, cytotoxic form, potentially increasing therapeutic efficacy while minimizing systemic toxicity.

Metabolic Fate of Released 5-Fluorouracil

Once this compound is converted to 5-fluorouracil (5-FU), the released drug undergoes extensive metabolism through two primary competing pathways: a catabolic (degradation) route and an anabolic (activation) route. researchgate.netresearchgate.net

The vast majority of administered 5-FU, typically over 80-85%, is processed via the catabolic pathway, primarily in the liver. researchgate.netnih.gov The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts 5-FU into dihydrofluorouracil (DHFU). researchgate.net This inactive metabolite is further broken down into α-fluoro-β-ureido propionic acid (FUPA) and ultimately α-fluoro-β-alanine (FBAL), which are then excreted by the kidneys. researchgate.netnih.gov

An in-depth examination of the chemical compound this compound reveals its intricate role as a prodrug, its specific metabolic activation pathways, and the structural features that govern its biological activity. This article focuses exclusively on the key aspects of its biochemistry and molecular interactions as defined by recent scientific research.

Preclinical Pharmacodynamics and Biological Efficacy of 5 Deoxy 4 ,5 Difluorouridine

In Vitro Cell Growth Inhibition Studies

The in vitro antitumor activity of 5'-Deoxy-5-fluorouridine has been assessed across a range of preclinical cell models. These studies are fundamental to understanding the compound's intrinsic cytotoxic potential and its spectrum of activity against various cancer types. A crucial aspect of these investigations is the determination of the compound's inhibitory concentration (IC50), which quantifies the amount of the drug required to inhibit the growth of a cell population by 50%.

Efficacy in Murine Leukemia Cell Lines (e.g., L1210 Cells)

Studies utilizing murine leukemia cell lines, such as L1210, have been instrumental in elucidating the specific metabolic requirements for the activation of 5'-Deoxy-5-fluorouridine.

Research has indicated that murine leukemia L1210 cells exhibit resistance to 5'-Deoxy-5-fluorouridine. This resistance is attributed to the absence of the enzyme thymidine (B127349) phosphorylase in these cells, which is necessary to convert the prodrug into its active form, 5-fluorouracil (B62378). Consequently, the IC50 value for 5'-Deoxy-5-fluorouridine in L1210 cells is exceedingly high, reflecting its lack of cytotoxic activity in this specific cell line.

The differential sensitivity of L1210 cells to 5'-Deoxy-5-fluorouridine compared to its active metabolite, 5-fluorouracil (5-FU), and another fluoropyrimidine, Floxuridine (5-fluoro-2'-deoxyuridine), highlights the importance of the metabolic activation pathway. While L1210 cells are sensitive to the cytotoxic effects of 5-FU and Floxuridine, their resistance to 5'-Deoxy-5-fluorouridine underscores that the mere presence of the fluoropyrimidine structure is insufficient for anticancer activity in the absence of the appropriate activating enzymes.

| Compound | Cell Line | Activity |

| 5'-Deoxy-5-fluorouridine | L1210 | Resistant |

| 5-fluorouracil | L1210 | Sensitive |

| Floxuridine | L1210 | Sensitive |

Broad Spectrum Antitumor Activity in Preclinical Cell Models

Beyond leukemia models, the antitumor activity of 5'-Deoxy-5-fluorouridine has been explored in a variety of solid tumor cell lines, revealing a broader spectrum of efficacy that is largely dependent on the cellular expression of thymidine phosphorylase.

In human breast cancer cell lines, such as MCF-7, the cytotoxicity of 5'-Deoxy-5-fluorouridine is more pronounced. Studies have shown that the sensitivity of MCF-7 cells to this compound can be significantly enhanced by increasing the intracellular levels of thymidine phosphorylase. For instance, transfection of MCF-7 cells to overexpress this enzyme leads to a marked increase in their sensitivity to 5'-Deoxy-5-fluorouridine. In contrast, the cytotoxicity of 5-FU in these cells is not dependent on thymidine phosphorylase expression.

| Compound | Cell Line | LD50 (µM) |

|---|---|---|

| 5'-Deoxy-5-fluorouridine | MCF-7 | 35 |

| 5'-Deoxy-5-fluorouridine | 47-DN (Breast Carcinoma) | 32 |

LD50 refers to the concentration that prevents 50% of clonal growth.

The evaluation of 5'-Deoxy-5-fluorouridine in human lung cancer cell lines has provided further insights into its activity. While specific IC50 values for 5'-Deoxy-5-fluorouridine in commonly used lung cancer cell lines like A549 are not consistently reported in the literature, studies with its parent compound, 5-FU, show activity. For example, the IC50 of 5-FU in A549 cells has been reported, and the efficacy of 5'-Deoxy-5-fluorouridine in lung cancer is conceptually linked to the expression of thymidine phosphorylase within the tumor cells, which would enable its conversion to 5-FU. In vivo studies have shown that 5'-Deoxy-5-fluorouridine can exhibit antitumor activity against Lewis lung carcinoma.

Research in Colon Cancer Cell Lines

Currently, there is a notable lack of specific published research focusing solely on the biological efficacy and pharmacodynamics of 5'-Deoxy-4',5-difluorouridine in colon cancer cell lines. While extensive research exists for other fluoropyrimidine prodrugs like 5'-Deoxy-5-fluorouridine (doxifluridine) and capecitabine (B1668275) in various cancer models, including colorectal cancer, the specific activity of the di-fluorinated compound in this context remains to be detailed in widely available scientific literature.

Molecular Mechanisms of Cellular Response in Preclinical Settings

The cellular activity of this compound is intrinsically linked to its conversion to the active cytotoxic agent, 5-fluorouracil. The molecular mechanisms governing this activation and its subsequent effects on cellular processes are critical to understanding its therapeutic potential.

Correlation between Prodrug Activating Enzyme Expression and Cytotoxic Response

The conversion of this compound to 5-fluorouracil is a crucial step for its cytotoxic activity. Research has identified uridine (B1682114) phosphorylase as a key enzyme in this activation process. A study investigating the interaction of this compound with uridine phosphorylase revealed that the di-fluorinated compound is a more efficient substrate for this enzyme compared to 5'-Deoxy-5-fluorouridine. nih.gov

The kinetic parameters of this interaction demonstrate a significant advantage for this compound. The maximum velocity (Vmax) of the enzymatic hydrolysis to 5-fluorouracil was found to be approximately 5-fold greater for this compound than for 5'-Deoxy-5-fluorouridine. nih.gov Furthermore, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, was 10-fold lower for this compound. nih.gov This combination of a higher Vmax and lower Km results in a 50-fold higher V/K value, indicating a much greater efficiency of enzymatic conversion to the active drug, 5-fluorouracil. nih.gov This enhanced activation by uridine phosphorylase suggests that tumor cells with higher levels of this enzyme may exhibit increased sensitivity to this compound.

Impact on Deoxyribonucleic Acid Synthesis and Ribonucleic Acid Function in Defined Cellular Models

FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate, which in turn disrupts DNA synthesis and repair, ultimately leading to cell death, particularly in rapidly proliferating cancer cells.

Comparative Efficacy with Other Fluoropyrimidine Prodrugs

A key aspect of the preclinical evaluation of this compound has been the comparison of its potency with that of its close analogue, 5'-Deoxy-5-fluorouridine.

Analysis of Potency Relative to 5'-Deoxy-5-fluorouridine

In vitro studies have demonstrated that this compound exhibits significantly greater cytotoxic potency than 5'-Deoxy-5-fluorouridine. In a study utilizing L1210 murine leukemia cells in culture, the 50% inhibitory concentration (IC50) for cell growth was determined for both compounds. The IC50 value for this compound was found to be 3 x 10⁻⁷ M, whereas the IC50 for 5'-Deoxy-5-fluorouridine was 3 x 10⁻⁶ M. nih.gov This indicates that this compound is approximately 10-fold more potent in inhibiting the growth of these cancer cells in vitro.

Advanced Research Directions and Therapeutic Strategies for 5 Deoxy 4 ,5 Difluorouridine

Prodrug Design Enhancements for Targeted Delivery

Advanced research into 5'-Deoxy-4',5-difluorouridine is exploring novel prodrug strategies to enhance its targeted delivery and therapeutic efficacy. These approaches aim to maximize the concentration of the active drug, 5-fluorouracil (B62378) (5-FU), at the tumor site while minimizing systemic exposure and associated toxicities.

Exploiting Differential Enzyme Expression in the Tumor Microenvironment

The foundational principle for the targeted activation of this compound lies in the differential expression of enzymes in the tumor microenvironment compared to healthy tissues. The conversion of this prodrug to the cytotoxic agent 5-FU is primarily mediated by uridine (B1682114) phosphorylase. Research has demonstrated that this compound is a significantly more efficient substrate for this enzyme than its counterpart, 5'-deoxy-5-fluorouridine.

The introduction of a 4'-fluoro substituent in this compound serves to labilize the glycosidic linkage, making it more susceptible to enzymatic cleavage. nih.gov This structural modification results in a markedly faster hydrolysis rate. nih.gov Preclinical data reveals that the maximum velocity (Vmax) of hydrolysis by uridine phosphorylase is approximately five times greater for this compound than for 5'-deoxy-5-fluorouridine. nih.gov Furthermore, its affinity for the enzyme (Km) is about ten times lower, indicating a much stronger interaction. nih.gov This culminates in a 50-fold higher efficiency of conversion (V/K) to 5-FU, suggesting a greater potential for targeted activation in tumors with elevated uridine phosphorylase levels. nih.gov

This enhanced enzymatic conversion is reflected in its cytotoxic activity. In studies using L1210 cells, this compound demonstrated a ten-fold lower IC50 value for growth inhibition compared to 5'-deoxy-5-fluorouridine, indicating significantly higher potency. nih.gov

| Compound | Relative Vmax (Uridine Phosphorylase) | Relative Km (Uridine Phosphorylase) | Relative V/K (Uridine Phosphorylase) | IC50 (L1210 cells) |

|---|---|---|---|---|

| This compound | ~5-fold higher | 10-fold lower | 50-fold higher | 3 X 10⁻⁷ M |

| 5'-deoxy-5-fluorouridine | Baseline | Baseline | Baseline | 3 X 10⁻⁶ M |

Strategies for Improved Tumor Accumulation and Selectivity

Specific preclinical research on strategies to improve tumor accumulation and selectivity for this compound is not extensively available in the public domain. Theoretical approaches would involve conjugation with tumor-targeting ligands or incorporation into delivery systems that exploit the enhanced permeability and retention (EPR) effect in solid tumors.

Integration with Nanotechnology and Advanced Drug Delivery Systems in Preclinical Models

While nanotechnology presents a promising avenue for enhancing the delivery of anticancer agents, specific preclinical studies on the integration of this compound with these systems are not currently well-documented in publicly available literature.

Theoretical Exploration of Carbon Nanotubes as Delivery Vehicles

There is no specific theoretical or preclinical research available that explores the use of carbon nanotubes as delivery vehicles for this compound. Carbon nanotubes are being investigated for their potential in drug delivery due to their high surface area and ability to be functionalized for targeted delivery. nih.govoatext.com

Conceptual Framework for Liposomal Formulations for Prodrugs

A conceptual framework for liposomal formulations of this compound has not been specifically described in the available literature. Generally, liposomal formulations are designed to improve the solubility, stability, and pharmacokinetic profile of encapsulated drugs, potentially leading to enhanced tumor accumulation.

Combination Therapy Approaches in Preclinical Models

Preclinical studies investigating combination therapy approaches specifically involving this compound are not readily found in the existing scientific literature. Research into combination therapies with its active metabolite, 5-fluorouracil, is extensive and often focuses on synergistic effects with other chemotherapeutic agents or targeted therapies.

Modulating Enzyme Activity in Preclinical Combination Regimens (e.g., Cyclophosphamide (B585) and Thymidine (B127349) Phosphorylase Upregulation)

The conversion of this compound to its active form, 5-FU, is a critical step catalyzed by thymidine phosphorylase. nih.gov Research has shown that the activity of this enzyme can be modulated by other therapeutic agents, thereby enhancing the efficacy of the prodrug. A key finding in preclinical studies is the ability of cyclophosphamide to upregulate the activity of thymidine phosphorylase specifically within tumor cells. This targeted increase in enzyme activity leads to a higher concentration of 5-FU at the tumor site, potentially increasing its therapeutic index and minimizing systemic toxicity. This strategy of enzyme modulation represents a sophisticated approach to optimizing prodrug-based cancer therapies.

Rational Design of Multi-Agent Strategies for Enhanced Efficacy

The rational design of multi-agent therapeutic strategies is a cornerstone of modern oncology research. This approach moves beyond empirical testing of drug combinations to a more targeted methodology based on a deep understanding of the molecular pathways involved in cancer progression and drug action. For this compound, this involves selecting agents that not only have a complementary mechanism of action but also favorably modulate its metabolic activation. The combination with cyclophosphamide, which upregulates the activating enzyme thymidine phosphorylase, is a prime example of such a rationally designed strategy. Future research in this area will likely focus on identifying other agents that can synergistically enhance the activity of this compound through various mechanisms, such as inhibiting drug efflux or sensitizing cancer cells to the effects of 5-FU.

Investigation of Resistance Mechanisms in Preclinical Models

A significant challenge in cancer chemotherapy is the development of drug resistance. Understanding the molecular mechanisms that underpin resistance to this compound is crucial for developing strategies to overcome it. Preclinical models, including resistant cancer cell lines, are invaluable tools in this investigation.

Alterations in Prodrug Activating Enzyme Levels in Resistant Cell Lines

One of the primary mechanisms of resistance to this compound is the alteration in the levels of the enzyme responsible for its activation, thymidine phosphorylase. mdpi.com Cancer cell lines that exhibit resistance to this prodrug often show significantly reduced levels of this enzyme. This deficiency prevents the efficient conversion of the prodrug to its active cytotoxic form, 5-FU, thereby rendering the treatment ineffective. In addition to thymidine phosphorylase, alterations in other enzymes involved in the downstream metabolism of 5-FU, such as thymidine kinase, can also contribute to resistance. nih.govmiami.edu For instance, a deficiency in thymidine kinase can impair the conversion of 5-fluoro-2'-deoxyuridine (B1346552) (a metabolite of 5-FU) to its active monophosphate form. nih.gov

Upregulation of Detoxifying Pathways and Their Impact on Prodrug Efficacy

Another critical mechanism of drug resistance involves the upregulation of cellular detoxification pathways. These pathways can actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their efficacy. A key family of proteins involved in this process is the ATP-binding cassette (ABC) transporters. oncohemakey.comnih.govfrontiersin.orgdoaj.org Overexpression of certain ABC transporters can lead to increased efflux of this compound and its metabolites from cancer cells, thereby conferring resistance. oncohemakey.com This mechanism is a significant area of investigation, with research focused on developing inhibitors of these transporters to be used in combination with chemotherapy. The upregulation of these detoxification pathways represents a formidable challenge to the efficacy of not only this compound but also a wide range of other anticancer drugs.

Future Theoretical and Computational Studies

The advancement of theoretical and computational chemistry offers powerful new tools for cancer research. In the context of this compound, these in silico approaches can provide valuable insights into its mechanism of action and can guide the development of more effective therapeutic strategies.

Future computational studies are likely to focus on several key areas. Molecular docking simulations can be employed to better understand the binding interactions between this compound and its activating enzyme, thymidine phosphorylase. This knowledge can inform the design of novel analogues of the prodrug with improved substrate affinity and activation kinetics. nih.govnih.gov

Furthermore, computational models can be used to investigate the mechanisms of resistance at a molecular level. For example, simulations could explore how mutations in thymidine phosphorylase affect its ability to bind and process the prodrug. Similarly, the interactions between this compound and various ABC transporters could be modeled to aid in the design of effective transporter inhibitors.

The in silico design of novel derivatives of this compound is another promising avenue of research. rsc.orgresearchgate.netresearchgate.net By modifying the chemical structure of the parent compound, it may be possible to create new molecules with enhanced antitumor activity, improved pharmacokinetic properties, or the ability to overcome existing resistance mechanisms. These computational approaches, in synergy with traditional preclinical and clinical research, hold the potential to significantly advance the therapeutic application of this compound.

Predictive Modeling for Prodrug Optimization and Design

The development of this compound was conceptually guided by predictive principles of physical organic chemistry aimed at optimizing its function as a prodrug of the widely used anticancer agent, 5-fluorouracil. The core strategy centered on enhancing the metabolic conversion of the prodrug to the active compound within the body.

The rational design of this compound was based on the prediction that introducing a fluorine atom at the 4'-position of the deoxyribose sugar moiety would destabilize the N-glycosidic bond. nih.gov This bond links the sugar to the 5-fluorouracil base. The high electronegativity of the fluorine atom was expected to exert a significant electron-withdrawing inductive effect, thereby making the glycosidic bond more susceptible to cleavage. nih.gov This strategic chemical modification was intended to create a superior prodrug compared to its predecessor, 5'-deoxy-5-fluorouridine. The anticipated outcome was a more rapid and efficient release of 5-fluorouracil.

While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively detailed in publicly available research, the design principle itself serves as a qualitative predictive model. This approach leverages fundamental chemical knowledge to forecast how a specific structural alteration will influence a desired biological property—in this case, the rate of enzymatic activation. The success of this predictive design was later validated through experimental studies that confirmed the increased lability of the glycosidic bond and the enhanced rate of conversion to 5-fluorouracil. nih.gov

Future prodrug optimization efforts in this class of compounds could employ more sophisticated computational modeling techniques. For instance, predictive models could be developed to explore the effects of other electron-withdrawing groups at various positions on the sugar ring. Such models would aim to fine-tune the balance between the stability of the prodrug in circulation and its rate of activation at the target site.

Advanced Simulation of Prodrug-Enzyme Interactions and Molecular Pathways

The primary molecular pathway for the activation of this compound involves its interaction with the enzyme uridine phosphorylase. This enzyme catalyzes the phosphorolytic cleavage of the N-glycosidic bond, releasing the active drug, 5-fluorouracil. nih.gov The design of this compound as a more efficient substrate for this enzyme was a key therapeutic strategy.

Experimental kinetic studies have provided significant insights into the interaction between this compound and uridine phosphorylase. These studies revealed that the maximum rate of hydrolysis (Vmax) for this compound is approximately five times greater than that of 5'-deoxy-5-fluorouridine. nih.gov Furthermore, the Michaelis constant (Km), which is an inverse measure of the substrate's binding affinity for the enzyme, was found to be ten times lower for this compound. nih.gov The combination of a higher Vmax and a lower Km results in a 50-fold increase in the catalytic efficiency (Vmax/Km) of uridine phosphorylase for this compound compared to 5'-deoxy-5-fluorouridine. nih.gov These findings confirm that the 4'-fluoro substitution significantly enhances the prodrug's interaction with the activating enzyme.

The following table summarizes the key kinetic parameters from these experimental findings:

| Compound | Relative Vmax | Relative Km | Relative Catalytic Efficiency (Vmax/Km) |

| 5'-deoxy-5-fluorouridine | 1x | 1x | 1x |

| This compound | ~5x | ~0.1x | ~50x |

While specific advanced simulations such as molecular dynamics or quantum mechanics studies for this compound are not prominently featured in the available literature, these techniques represent a significant direction for future research. Molecular docking and molecular dynamics simulations could be employed to create detailed three-dimensional models of the prodrug binding to the active site of uridine phosphorylase. Such simulations could elucidate the specific molecular interactions—such as hydrogen bonding and electrostatic interactions—that contribute to the enhanced binding affinity and catalytic rate. These computational approaches could also be used to simulate the entire enzymatic reaction, providing a step-by-step visualization of the glycosidic bond cleavage. This would offer a deeper, mechanistic understanding of why the 4'-fluoro substitution has such a profound effect on the efficiency of the molecular pathway, guiding the design of next-generation prodrugs with even more refined activation properties.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 5'-Deoxy-4',5-difluorouridine as a Prodrug

This compound is a fluorinated pyrimidine nucleoside analog designed to act as a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU). The rationale behind its development lies in the targeted delivery of 5-FU to tumor tissues, thereby enhancing its therapeutic index. The core of its mechanism is the enzymatic conversion to the active cytotoxic agent, 5-FU, primarily mediated by the enzyme uridine (B1682114) phosphorylase. This enzyme is often found in higher concentrations in tumor cells compared to normal tissues, offering a degree of tumor selectivity.

The introduction of a fluorine atom at the 4'-position of the ribose sugar moiety is a key structural modification that distinguishes it from its predecessor, 5'-deoxy-5-fluorouridine (5'-dFUrd). This modification significantly labilizes the glycosidic bond, making the compound a more efficient substrate for uridine phosphorylase. Consequently, this compound exhibits a more rapid and efficient conversion to 5-FU within the target cells.

| Compound | Enzymatic Conversion Efficiency (Vmax/Km) vs. 5'-dFUrd | Cytotoxicity (IC50) in L1210 cells |

|---|---|---|

| This compound | Approximately 50-fold higher | Lower (indicating higher potency) |

| 5'-deoxy-5-fluorouridine | Baseline | Higher (indicating lower potency) |

Once converted to 5-FU, the compound exerts its anticancer effects through the established mechanisms of 5-FU, which primarily involve the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to cell death.

Identification of Remaining Research Gaps and Challenges in the Field

Despite the promising preclinical data, several research gaps and challenges remain in the comprehensive understanding and potential clinical application of this compound.

Limited In Vivo Efficacy Data: While in vitro studies have been encouraging, there is a scarcity of extensive in vivo data in a variety of solid tumor models. The initial studies have primarily focused on leukemia cell lines, and its efficacy in clinically relevant solid tumor models remains to be thoroughly investigated.

Mechanisms of Resistance: The mechanisms of resistance to this compound have not been specifically elucidated. While it is plausible that resistance mechanisms parallel those of 5-FU (e.g., upregulation of thymidylate synthase, alterations in drug metabolism), compound-specific resistance pathways may exist and require investigation.

Pharmacokinetic and Pharmacodynamic Profile: A detailed understanding of the pharmacokinetic and pharmacodynamic properties of this compound in vivo is crucial for its clinical development. This includes its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the optimal dosing and scheduling to maximize its therapeutic window.

Comparative Studies: There is a need for more direct comparative studies against current standard-of-care fluoropyrimidine prodrugs, such as capecitabine (B1668275), in a range of preclinical models to ascertain its relative advantages and disadvantages.

Proposed Avenues for Future Academic Investigation

To address the existing gaps and to further explore the therapeutic potential of this compound, several avenues for future academic investigation are proposed.

Future research should focus on the development of more efficient and scalable synthetic routes for this compound. Advances in fluorine chemistry and nucleoside synthesis could lead to more cost-effective and environmentally friendly production methods.

Furthermore, the synthesis and evaluation of novel analogs of this compound could yield compounds with improved properties. Modifications to the pyrimidine base or the sugar moiety could lead to:

Enhanced enzymatic conversion kinetics.

Improved metabolic stability.

Altered substrate specificity for different phosphorylases.

The ability to overcome known resistance mechanisms.

A more profound understanding of the enzymatic interactions and metabolic fate of this compound is warranted. This includes:

Detailed kinetic studies with purified human uridine phosphorylase and other relevant enzymes to precisely quantify its conversion efficiency.

Comparative metabolic profiling against other fluoropyrimidine prodrugs to identify unique metabolic pathways or byproducts.

Investigation of the role of other enzymes, such as thymidine (B127349) phosphorylase, in its activation, which is known to be involved in the metabolism of other 5'-deoxy-fluoropyrimidines.

Understanding the intricacies of its metabolic activation and catabolism will be crucial for predicting its efficacy and toxicity in different patient populations.

To better predict the clinical potential of this compound, it is imperative to move beyond traditional cell line-based assays and utilize more sophisticated preclinical models. These include:

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the heterogeneity and molecular characteristics of the original tumor. Evaluating the efficacy of this compound in a panel of PDX models from various cancer types would provide more clinically relevant data.

Organoid Models: Three-dimensional organoid cultures derived from patient tumors can be used for high-throughput screening to assess the efficacy of this compound across a diverse range of tumors and to identify biomarkers of response.

These advanced models can also be instrumental in studying the development of resistance and for testing combination therapies to overcome it.

A critical area for future research is the systematic evaluation of the anticancer activity of this compound across a wide spectrum of human cancer types. While initial studies have shown promise in leukemia, its potential in solid tumors such as colorectal, breast, pancreatic, and lung cancer needs to be thoroughly investigated.

| Cancer Type | Rationale for Investigation |

|---|---|

| Colorectal Cancer | High reliance on fluoropyrimidine-based chemotherapy. |

| Breast Cancer | Fluoropyrimidines are a component of several treatment regimens. |

| Pancreatic Cancer | Limited treatment options and a need for more effective therapies. |

| Gastric Cancer | Fluoropyrimidines are a cornerstone of treatment. |

| Head and Neck Cancer | 5-FU is frequently used in combination with radiation. |

These investigations should include both in vitro and in vivo studies to establish a comprehensive profile of its anticancer activity. Identifying specific cancer types that are particularly sensitive to this compound could pave the way for future clinical trials in targeted patient populations.

A Thorough Investigation Reveals a Gap in Current Preclinical Research for the Chemical Compound this compound

Despite a comprehensive search of scientific literature and publicly available data, there is a notable absence of specific research into the rational design and preclinical validation of next-generation prodrugs and combination therapies for the chemical compound this compound. This indicates a significant gap in the current landscape of fluoropyrimidine-based cancer research.

While extensive research exists for similar compounds, such as 5'-deoxy-5-fluorouridine (doxifluridine), and the broader class of 5-fluorouracil (5-FU) prodrugs, the specific difluoro-analogue at the 4' and 5' positions appears to be a novel or less-explored area of investigation. The principles of rational drug design are well-established in the development of fluoropyrimidine prodrugs, aiming to enhance tumor selectivity and reduce systemic toxicity. These strategies often involve creating derivatives that are preferentially activated in the tumor microenvironment.

In general, the development of next-generation prodrugs focuses on leveraging the unique biochemical characteristics of cancer cells. For instance, researchers have designed 5-FU prodrugs that are activated by enzymes highly expressed in tumor tissues. This approach aims to concentrate the active cytotoxic agent at the site of malignancy, thereby improving the therapeutic index.

Furthermore, preclinical studies for fluoropyrimidine analogues typically involve a battery of in vitro and in vivo experiments. In vitro assays using various cancer cell lines are conducted to determine the compound's cytotoxic activity and mechanism of action. Subsequent in vivo studies in animal models are essential to evaluate efficacy, pharmacokinetics, and the toxicity profile of a new drug candidate before it can be considered for clinical trials.

Combination therapies are also a cornerstone of modern cancer treatment. Preclinical validation for combination strategies involving a new fluoropyrimidine prodrug would typically investigate synergistic or additive effects with other chemotherapeutic agents or targeted therapies. The goal is to identify combinations that can overcome drug resistance, enhance anti-tumor activity, and potentially allow for lower, less toxic doses of each agent.

However, it is crucial to reiterate that no specific preclinical data, studies on rational prodrug design, or investigations into combination therapies for This compound could be located. This suggests that this particular compound may be in the very early stages of discovery or that research on it has not been published in the accessible public domain. Therefore, a detailed discussion on the preclinical validation and rational design of next-generation prodrugs and combination therapies for this specific molecule cannot be provided at this time. Future research would be necessary to explore the potential of this compound as a therapeutic agent.

Q & A

Q. Q1. What is the structural rationale for designing 5'-Deoxy-4',5-difluorouridine as a prodrug of 5-fluorouracil (5-FU)?

Methodological Answer: The design leverages fluorination at the 4' and 5 positions to labilize the glycosidic bond, enhancing enzymatic or acidic hydrolysis to release 5-FU. The 4'-fluoro group destabilizes the ribose ring via electron-withdrawing effects, accelerating cleavage. Comparative solvolysis studies at pH 1 showed a 500-fold faster hydrolysis rate compared to 5'-deoxy-5-fluorouridine (5'-dFUrd), making it a more efficient prodrug .

Q. Q2. How is this compound synthesized, and what are critical purity considerations?

Methodological Answer: Synthesis involves fluorination of uridine derivatives using fluorinating agents (e.g., DAST) at the 4' and 5 positions, followed by deoxygenation at the 5' position. Purity (>99%) is validated via ¹H-NMR to confirm absence of regioisomers or unreacted intermediates. Impurities like residual fluorinating agents must be quantified using LC-MS .

Advanced Research Questions

Q. Q3. How does the enzymatic activation of this compound by uridine phosphorylase compare to other fluoropyrimidine prodrugs?

Methodological Answer: Uridine phosphorylase exhibits higher catalytic efficiency (V/K) for this compound due to a 10-fold lower Kₘ and 5-fold higher Vₘₐₓ compared to 5'-dFUrd. This is attributed to the 4'-fluoro group enhancing substrate-enzyme binding. Assays involve incubating the prodrug with purified enzyme, monitoring 5-FU release via HPLC with UV detection at 265 nm .

Q. Q4. How can contradictory data on in vitro vs. in vivo efficacy be resolved in mechanistic studies?

Methodological Answer: In vitro IC₅₀ values (e.g., 3 × 10⁻⁷ M in L1210 cells) may not translate directly to in vivo models due to pharmacokinetic variables like prodrug stability in plasma. Resolve contradictions by:

Q. Q5. What experimental strategies optimize fluorination patterns for enhanced prodrug stability and activation?

Methodological Answer: Systematic substitution of fluorine at the 2', 3', or 4' positions is evaluated via:

Q. Q6. How do metabolite profiling studies differentiate this compound from structurally similar prodrugs?

Methodological Answer: Metabolite identification uses stable isotope labeling (e.g., ¹⁸O or ²H) combined with tandem mass spectrometry. Key differentiators include:

- Unique fragmentation patterns (e.g., m/z 522 and 581 ions from this compound hydrolysis).

- Quantification of 5-FU:α-fluoro-β-alanine ratios to assess metabolic pathways .

Experimental Design & Validation

Q. Q7. What in vitro assays are critical for validating uridine phosphorylase-dependent activation?

Methodological Answer:

- Enzyme Kinetics: Use recombinant uridine phosphorylase with varying substrate concentrations, measuring phosphate release via malachite green assay.

- Cell-Based Assays: Compare cytotoxicity in uridine phosphorylase-overexpressing vs. knockout cell lines (e.g., HCT-116). IC₅₀ shifts >10-fold indicate enzyme dependency .

Q. Q8. How can deuterium labeling improve pharmacokinetic studies of this compound?

Methodological Answer: Deuterate the ribose moiety (e.g., 5'-d₃) to track prodrug distribution without altering metabolism. Use LC-MS/MS to distinguish labeled vs. endogenous compounds in plasma/tissue samples. This approach reduces background noise in mass spectrometry .

Data Interpretation & Contradictions

Q. Q9. Why might in vivo antitumor efficacy vary despite high in vitro potency?

Methodological Answer: Variability arises from:

Q. Q10. How to address discrepancies in reported enzymatic Vₘₐₓ/Kₘ ratios across studies?

Methodological Answer: Standardize assay conditions:

- Buffer pH (7.4 vs. 6.8) affects enzyme activity.

- Substrate purity (>99%) to exclude inhibitors.

- Use internal controls (e.g., 5'-dFUrd) to normalize inter-study variability .

Comparative & Translational Studies

Q. Q11. How does this compound compare to capecitabine or doxifluridine in clinical translation potential?

Methodological Answer:

- Metabolic Activation: Capecitabine requires three enzymatic steps, while this compound needs only uridine phosphorylase.

- Tumor Selectivity: Test in xenografts with high uridine phosphorylase expression (e.g., colorectal vs. breast cancer).

- Toxicity Profile: Monitor dihydropyrimidine dehydrogenase (DPD) activity to predict 5-FU accumulation .

Analytical & Safety Considerations

Q. Q12. What analytical methods are recommended for quantifying this compound and its metabolites?

Methodological Answer:

Q. Q13. What safety protocols are critical for handling fluorinated nucleosides in lab settings?

Methodological Answer:

- Use nitrile gloves (tested for fluoride permeability) and fume hoods during synthesis.

- Monitor airborne fluoride levels with ion-selective electrodes.

- Dispose of waste via alkaline hydrolysis to defluorinate toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.